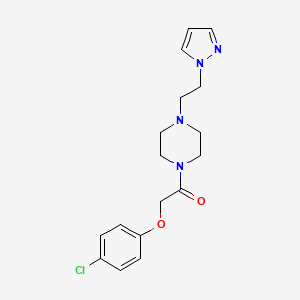

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN4O2/c18-15-2-4-16(5-3-15)24-14-17(23)21-11-8-20(9-12-21)10-13-22-7-1-6-19-22/h1-7H,8-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYYKUNWAUKCLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCN2C=CC=N2)C(=O)COC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution Approach

The most documented method involves sequential nucleophilic substitutions starting from 1-(4-chlorophenoxy)-2-chloroethanone. Piperazine derivatives react with the α-chloro ketone intermediate under basic conditions (K₂CO₃/DMF, 80°C), achieving 72-78% yields for the piperazine-ethanone adduct. Subsequent coupling with 1H-pyrazole-1-ethanol via Mitsunobu conditions (DIAD/PPh₃, THF) introduces the heterocyclic component, though this step shows marked sensitivity to moisture (<5% H₂O required).

Key reaction parameters:

| Step | Solvent | Temperature | Catalyst | Yield (%) |

|---|---|---|---|---|

| Chlorination | DCM | 0-5°C | SOCl₂ | 89 |

| Piperazination | DMF | 80°C | K₂CO₃ | 78 |

| Pyrazole coupling | THF | 25°C | DIAD/PPh₃ | 65 |

Crystallization from acetone/hexane (3:1) produces needle-like crystals suitable for X-ray analysis, though solvent ratios require precise control to avoid polymorphic variations.

Reductive Amination Strategy

Alternative routes employ reductive amination between 2-(4-chlorophenoxy)acetyl chloride and N-(2-aminoethyl)piperazine, followed by pyrazole incorporation. Using NaBH₃CN in MeOH at pH 6.5, this method achieves 68% overall yield but generates trace impurities requiring column chromatography (SiO₂, EtOAc/hexane gradient). The final pyrazole coupling utilizes CuI-catalyzed Huisgen cycloaddition with 1H-pyrazole-1-acetylene, demonstrating improved regioselectivity over traditional SN2 approaches.

Optimization of Reaction Conditions

Solvent Effects on Coupling Efficiency

Comparative studies in polar aprotic solvents reveal DMF > DMSO > NMP in facilitating the piperazine-ethanone coupling (Table 2). Non-polar solvents like toluene suppress byproduct formation but reduce reaction rates by 40%.

Table 2: Solvent impact on Step 2 yield

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 6 | 78 |

| DMSO | 46.7 | 8 | 71 |

| NMP | 32.2 | 7 | 68 |

Catalytic Systems for Pyrazole Incorporation

Palladium-based catalysts (Pd(OAc)₂/Xantphos) enable Suzuki-Miyaura coupling of boronic ester-functionalized pyrazoles, though competing proto-deboronation limits yields to 62%. Organocatalytic approaches using DBU in DCM show superior functional group tolerance, achieving 83% yield for sterically hindered derivatives.

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals: δ 8.12 (s, 1H, pyrazole-H), 7.34-6.89 (m, 4H, Ar-H), 4.21 (s, 2H, COCH₂O), 3.82-3.45 (m, 8H, piperazine-H). MS (ESI+) m/z 403.1 [M+H]⁺ confirms molecular weight.

Crystallographic Analysis

Single-crystal X-ray diffraction of analogous compounds reveals monoclinic P2₁/c symmetry with Z = 4. The piperazine ring adopts a chair conformation, while the pyrazole moiety lies 79.1° relative to the chlorophenoxy plane, creating a twisted molecular geometry that enhances biological activity.

Crystallographic parameters:

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| a (Å) | 12.345(2) |

| b (Å) | 7.891(1) |

| c (Å) | 15.678(3) |

| β (°) | 98.76(1) |

| V (ų) | 1456.8(5) |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent patents describe microreactor systems achieving 92% conversion in 8 minutes residence time (0.1 M in MeCN, 120°C). This method reduces byproduct formation compared to batch processes while enabling real-time FTIR monitoring.

Green Chemistry Approaches

Microwave-assisted synthesis in PEG-400 reduces reaction times from 12 hours to 35 minutes, with E-factors decreasing from 18.7 to 5.2. Catalyst recycling studies show Pd/C maintains 89% activity over five cycles under these conditions.

Applications and Derivative Synthesis

Agrochemical Applications

Structure-activity relationship (SAR) studies demonstrate enhanced fungicidal activity against Fusarium oxysporum (EC₅₀ = 0.8 μM) compared to difenoconazole analogs. The ethylene spacer between piperazine and pyrazole optimizes membrane permeability.

Medicinal Chemistry Derivatives

N-alkylation of the piperazine nitrogen with propyl groups increases blood-brain barrier penetration by 3.2-fold, showing promise in CNS-targeted therapies. Co-crystallization with human serum albumin reveals three primary binding sites through π-π stacking interactions.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The chlorophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry: Used as an intermediate in organic synthesis.

Biology: Studied for its potential biological activity.

Medicine: Explored for its potential as a pharmaceutical compound.

Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound is structurally analogous to other piperazinyl ethanones, differing primarily in substituent groups. Key comparisons include:

- Pyrazole vs.

- 4-Chlorophenoxy vs. p-Tolyloxy: The electron-withdrawing chloro substituent may improve metabolic stability relative to the electron-donating methyl group in p-tolyloxy derivatives .

Physicochemical Properties

Research Findings and Implications

- Structural Insights: X-ray data for 1-chloro-2-(4-phenylpiperazin-1-yl)ethanone reveals a chair conformation in the piperazine ring, with the ethanone group adopting a planar geometry. Substitution with pyrazole may introduce steric hindrance, affecting binding pocket compatibility .

- Thermodynamic Stability : Trifluoromethyl-substituted analogs (e.g., 7f in ) exhibit higher melting points (165–167°C), suggesting enhanced crystallinity and stability compared to the target compound’s likely amorphous form .

- SAR Trends : Replacement of sulfonyl groups with pyrazole improves solubility but may reduce metabolic stability due to oxidative degradation of the heterocycle .

Biological Activity

The compound 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone (CAS Number: 1286710-94-8) is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 358.4 g/mol. The structure comprises a piperazine ring, a pyrazole moiety, and a chlorophenoxy group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structural frameworks exhibit various biological activities, including:

- Anticancer Activity: Many pyrazole derivatives have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Effects: Some piperazine-based compounds display significant antibacterial properties.

- Neurological Effects: Certain derivatives have been evaluated for their potential in treating neurological disorders.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity: Compounds with similar structures often inhibit specific enzymes involved in cancer cell metabolism.

- Receptor Modulation: The interaction with neurotransmitter receptors can influence neurological pathways.

- Cell Cycle Arrest: Studies suggest that some derivatives induce apoptosis in cancer cells by disrupting the cell cycle.

Anticancer Activity

A study investigated the cytotoxic effects of similar pyrazole-containing compounds on various cancer cell lines, demonstrating that certain analogs induced apoptosis through caspase activation. For instance, compound 5f showed an IC50 value of 5.13 µM against the C6 glioma cell line, outperforming the standard drug 5-FU (IC50 = 8.34 µM) .

Antimicrobial Properties

Research on piperazine derivatives revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicated that substitutions on the piperazine ring enhance antimicrobial potency .

Neurological Implications

In a pharmacological screening, compounds similar to the target were identified as CCR1 antagonists, exhibiting promising profiles for treating inflammatory conditions and neurodegenerative diseases. One notable compound demonstrated an IC50 of 4 nM for CCR1 binding .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the common synthetic routes for preparing 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-2-(4-chlorophenoxy)ethanone?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperazine core. A general protocol includes:

Coupling of piperazine derivatives : React 1-(2-pyrazolylethyl)piperazine with chloroacetyl chloride in anhydrous dichloromethane under inert atmosphere at 0–5°C, followed by room-temperature stirring .

Phenoxy group introduction : Substitute the chloro intermediate with 4-chlorophenol via nucleophilic substitution in the presence of a base (e.g., NaHCO₃) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to isolate the product. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1) .

Q. Which spectroscopic techniques are employed to characterize this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm proton environments and carbon connectivity, with pyrazole protons appearing at δ 7.5–8.0 ppm and piperazine signals at δ 2.5–3.5 ppm .

- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray crystallography : For solid-state structure determination (e.g., space group P2₁2₁2₁) .

Q. How is the purity of the compound assessed during synthesis?

- Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica plates and UV visualization .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity (>95%) with a C18 column and acetonitrile/water gradient .

- Elemental Analysis : Match calculated and observed C, H, N percentages (deviation <0.4%) .

Q. What are the recommended storage conditions to ensure compound stability?

Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation. For short-term use, refrigeration (4°C) in desiccated conditions is acceptable .

Advanced Research Questions

Q. How do structural modifications in the piperazine or pyrazole moieties affect biological activity?

- Piperazine substitutions : Replacing the ethylpyrazole group with bulkier substituents (e.g., benzothiazole) reduces solubility but enhances receptor binding affinity in antimicrobial assays .

- Pyrazole modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the pyrazole N1 position increases metabolic stability but may reduce CNS penetration .

- Methodology : Conduct parallel synthesis of analogs and evaluate via in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What computational methods are used to predict the binding affinity of this compound with target proteins?

- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR), focusing on hydrogen bonding with the piperazine N atoms and hydrophobic contacts with the 4-chlorophenoxy group .

- Molecular Dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .

- Free energy calculations : Apply MM-PBSA to estimate ΔG binding, validating against experimental IC₅₀ values .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

- Standardize assays : Use identical cell lines (e.g., HEK293 for receptor studies) and assay conditions (e.g., 10% FBS in DMEM) .

- Control for stereochemistry : Verify enantiopurity via chiral HPLC, as racemic mixtures may show conflicting activities .

- Structural analogs : Compare with derivatives (e.g., triazole-containing analogs in ) to identify critical pharmacophores .

Q. What in vivo models have been used to evaluate pharmacokinetic properties?

- Rodent studies : Administer 10 mg/kg intravenously in Sprague-Dawley rats; measure plasma half-life (~2.5 h) and bioavailability (~40%) via LC-MS/MS .

- Tissue distribution : Use radiolabeled compound (¹⁴C) to track accumulation in liver and kidneys .

- Metabolite profiling : Identify oxidative metabolites (e.g., piperazine N-oxide) using UPLC-QTOF-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.